molecular formula C11H15N3O B12331428 2(1H)-Pyrimidinone, 6-[(phenylmethyl)amino]-

2(1H)-Pyrimidinone, 6-[(phenylmethyl)amino]-

Cat. No.: B12331428
M. Wt: 205.26 g/mol
InChI Key: FHDUPGMCQWALBV-UHFFFAOYSA-N
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Description

2(1H)-Pyrimidinone, 6-[(phenylmethyl)amino]- is a heterocyclic organic compound that features a pyrimidinone core with a phenylmethylamino substituent at the 6-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2(1H)-Pyrimidinone, 6-[(phenylmethyl)amino]- typically involves the condensation of a pyrimidinone derivative with a benzylamine derivative under controlled conditions. One common method involves the reaction of 2(1H)-pyrimidinone with benzylamine in the presence of a suitable catalyst and solvent. The reaction is usually carried out at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The choice of solvents, catalysts, and reaction conditions would be tailored to maximize efficiency and minimize costs.

Chemical Reactions Analysis

Types of Reactions

2(1H)-Pyrimidinone, 6-[(phenylmethyl)amino]- can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can yield amine derivatives.

    Substitution: The phenylmethylamino group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Substitution reactions may involve nucleophiles like halides or alkoxides in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce amine derivatives.

Scientific Research Applications

2(1H)-Pyrimidinone, 6-[(phenylmethyl)amino]- has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2(1H)-Pyrimidinone, 6-[(phenylmethyl)amino]- involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    2(1H)-Pyridinone, 6-[(phenylmethyl)amino]-: Similar structure but with a pyridinone core.

    4-Hydroxy-2-quinolones: Another class of heterocyclic compounds with similar biological activities.

    Quinoxalin-2(1H)-one derivatives: Compounds with a quinoxalinone core that exhibit similar chemical properties.

Uniqueness

2(1H)-Pyrimidinone, 6-[(phenylmethyl)amino]- is unique due to its specific substitution pattern and the resulting chemical and biological properties

Properties

Molecular Formula

C11H15N3O

Molecular Weight

205.26 g/mol

IUPAC Name

4-(benzylamino)-1,3-diazinan-2-one

InChI

InChI=1S/C11H15N3O/c15-11-12-7-6-10(14-11)13-8-9-4-2-1-3-5-9/h1-5,10,13H,6-8H2,(H2,12,14,15)

InChI Key

FHDUPGMCQWALBV-UHFFFAOYSA-N

Canonical SMILES

C1CNC(=O)NC1NCC2=CC=CC=C2

Origin of Product

United States

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